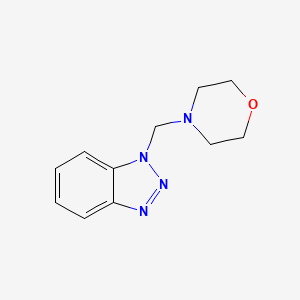

(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzotriazol-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-4-11-10(3-1)12-13-15(11)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYQTUBWZGCDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203188 | |

| Record name | 1-(4-Morpholinomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-71-9 | |

| Record name | 1-(4-Morpholinylmethyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Morpholinomethyl)-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Morpholinomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-morpholinomethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-MORPHOLINOMETHYL)-1H-BENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91S3WP4AQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 4 Morpholinylmethyl Benzotriazole

Mechanistic Investigations of Cycloaddition Reactions

Cycloaddition reactions involving benzotriazole (B28993) derivatives provide a powerful tool for the synthesis of complex heterocyclic structures. One of the key mechanistic pathways involves the photochemical generation of a 1,3-diradical intermediate from the benzotriazole core. nih.govresearchgate.net Irradiation of benzotriazoles with UV light leads to the extrusion of molecular nitrogen, forming a highly reactive diradical species. nih.gov This intermediate can then undergo intermolecular cycloaddition with various dienophiles, such as maleimides and alkynes, to afford dihydropyrrolo[3,4-b]indoles and indoles, respectively. nih.govresearchgate.net

The reaction conditions for these photochemical cycloadditions have been optimized, with acetonitrile (B52724) often being the solvent of choice and the reaction proceeding at room temperature under a nitrogen atmosphere. nih.govresearchgate.net The molar ratio of the benzotriazole derivative to the trapping agent can influence the yield of the desired cycloadduct. nih.govresearchgate.net For instance, in the reaction of benzotriazole with N-phenylmaleimide, a 1:2 molar ratio was found to be optimal. nih.govresearchgate.net

Another notable cycloaddition pathway is the reversible [4+2] cycloaddition. While not specifically detailed for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, studies on related systems like 1,3,2,5-diazadiborinine demonstrate the principle of a reversible cyclization with alkenes such as ethylene. rsc.org This process is often concerted but can be highly asynchronous. rsc.org Computational studies have been instrumental in elucidating the reaction pathways and understanding the regioselectivity observed in these reactions. rsc.org

Kinetics and Mechanism of Aminolysis Reactions

The aminolysis of benzotriazole derivatives is a fundamental reaction in nucleophilic aromatic substitution (SNAr). Kinetic studies of related compounds provide insight into the mechanism likely followed by this compound. The reactions of various amines with activated benzotriazole esters have been shown to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. nih.govscirp.org

The rate-determining step in these aminolysis reactions can vary depending on the solvent and the nature of the amine. scirp.org For instance, in polar solvents like methanol (B129727) and acetonitrile, the departure of the leaving group from the tetrahedral intermediate is often the rate-limiting step. scirp.org In contrast, in non-polar solvents like toluene, the formation of the zwitterionic intermediate can become rate-determining. scirp.org

The Brønsted-type plot, which correlates the rate of reaction with the basicity of the amine, is a valuable tool in these mechanistic studies. A linear Brønsted plot with a slope (β) of around 0.25 suggests that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov The reactivity of secondary alicyclic amines, such as morpholine (B109124) (a component of the title compound), has been studied in detail, providing a basis for understanding the aminolysis of this compound. nih.gov

Intramolecular Cyclization Processes in Fused Heterocycle Formation

Intramolecular cyclization of benzotriazole derivatives is a key strategy for the synthesis of fused heterocyclic systems. One prominent example is the formation of benzotriazin-4(3H)-ones from acyclic aryl triazine precursors. nih.gov This transformation can be achieved photochemically via a nitrogen-centered Norrish type II-related reaction, involving a nih.govscispace.com-hydrogen shift. nih.gov This process can be carried out efficiently in a continuous flow reactor using violet light, highlighting a green and robust synthetic route. nih.gov

Another pathway for forming fused heterocycles involves the condensation of aldehydes with aromatic amines, promoted by benzotriazole. scispace.com This reaction proceeds through the initial formation of an N-(α-aminoalkyl)benzotriazole intermediate. This intermediate then generates an N-aryliminium ion, which undergoes intramolecular cyclization to form tetrahydroquinolines. scispace.com The stereochemistry of the resulting product can be controlled, with the 2,3-trans-2,4-cis configuration often being the major isomer. scispace.com

Role of Catalysis in Benzotriazole Derivative Synthesis

Catalysis plays a crucial role in the synthesis and functionalization of benzotriazole derivatives. Transition metal catalysis, particularly with rhodium complexes, has been effectively employed for the N2-selective coupling of benzotriazoles with allenes. nih.gov Mechanistic studies suggest that cationic rhodium species are the active catalysts, and the reaction proceeds via a pathway involving counteranion-assisted proton shuttling for N-H bond cleavage, rather than direct oxidative addition at the metal center. nih.gov

Furthermore, polymer-supported benzotriazoles have been developed as recyclable catalysts for the synthesis of tetrahydroquinolines. scispace.com By immobilizing a benzotriazole derivative, such as 5-(hydroxymethyl)benzotriazole, onto a solid support like Merrifield resin, a heterogeneous catalyst is created. scispace.com This catalyst promotes the condensation of aldehydes and aromatic amines to form tetrahydroquinolines, and it can be easily recovered by filtration and reused without a significant loss of activity. scispace.com The choice of the polymer support and the linker can influence the efficiency of the catalyst. scispace.com

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 4 Morpholinylmethyl Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum are used to identify the different types of protons and their relationships to neighboring atoms. For (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzotriazole (B28993) ring, the morpholine (B109124) ring, and the methylene (B1212753) bridge connecting them.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Benzotriazole aromatic protons | 7.20 - 8.10 (multiplet) |

| Methylene bridge protons (-CH₂-) | ~5.80 (singlet) |

| Morpholine protons (-CH₂-N-) | ~2.60 (triplet) |

| Morpholine protons (-CH₂-O-) | ~3.50 (triplet) |

This table presents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon framework.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Benzotriazole aromatic carbons | 110 - 145 |

| Methylene bridge carbon (-CH₂-) | ~70 |

| Morpholine carbons (-CH₂-N-) | ~53 |

| Morpholine carbons (-CH₂-O-) | ~66 |

This table presents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, which is C₁₁H₁₄N₄O. nih.govnih.gov The calculated molecular weight for this formula is approximately 218.26 g/mol . nih.govepa.gov HRMS can also be used to analyze the fragmentation patterns of the molecule, providing further structural information.

| Ion | Calculated m/z |

| [M+H]⁺ | 219.1240 |

This table presents the theoretical exact mass for the protonated molecule and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds and functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. For this compound, the IR spectrum would show characteristic absorption bands for the C-H, C-N, C=C (aromatic), and C-O bonds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C aromatic stretch | 1450 - 1600 |

| C-N stretch | 1000 - 1350 |

| C-O stretch (ether) | 1070 - 1150 |

This table presents typical absorption ranges and is for illustrative purposes.

Theoretical and Computational Investigations of 4 Morpholinylmethyl Benzotriazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of molecules. Current time information in Edmonton, CA. These methods solve approximations of the Schrödinger equation to calculate a molecule's energy, electron distribution, and other electronic properties. For benzotriazole (B28993) derivatives, such calculations help to understand their stability and interaction mechanisms, for instance, in corrosion inhibition.

A key aspect of these calculations is the optimization of the molecular geometry to find the most stable three-dimensional structure. Current time information in Edmonton, CA. From this optimized structure, various quantum chemical descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are particularly important. E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO indicates its capacity to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) between these frontier orbitals is a critical indicator of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity.

Table 1: Illustrative Quantum Chemical Parameters for Benzotriazole Derivatives This table presents example data for related compounds to illustrate the parameters discussed.

| Parameter | Description | Illustrative Value (Arbitrary Units) |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | 5.3 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.1 Debye |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to structure-based drug design, helping to understand and visualize how a potential drug molecule might interact with a biological target at the atomic level.

The process involves placing the ligand, in this case (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, into the binding site of a target protein whose three-dimensional structure is known. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), estimates the affinity of the ligand for the target. A lower binding energy generally indicates a more stable and favorable interaction.

For example, derivatives of benzotriazole have been studied as potential antimicrobial agents by docking them into the active site of enzymes like Staphylococcus aureus tyrosyl-tRNA synthetase. Similarly, other heterocyclic compounds have been docked against targets like dihydroorotase to investigate their mechanism of action. These studies identify key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the ligand, providing a rationale for the molecule's biological activity.

A typical molecular docking study of this compound would involve:

Obtaining the 3D structure of a relevant protein target from a database like the Protein Data Bank (PDB).

Preparing the protein structure (e.g., removing water molecules, adding hydrogen atoms).

Generating a 3D conformation of this compound and optimizing its energy.

Running the docking simulation using software such as AutoDock or PyRx.

Analyzing the top-ranked poses to identify key binding interactions and binding energies.

Table 2: Example of Molecular Docking Results for a Benzotriazole Derivative This table shows hypothetical results for a related compound to illustrate docking output.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| S. aureus Tyrosyl-tRNA Synthetase (1JIJ) | -8.9 | TYR36, GLY38, ASP40 | Hydrogen Bond, Hydrophobic |

| E. coli Dihydroorotase (1J79) | -7.5 | ASN44, LEU222 | Hydrogen Bond |

In Silico Prediction of Biological Activity (e.g., ADME-T properties)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetic profiles or toxicity. Software tools like SwissADME, pkCSM, and Discovery Studio are used to calculate these properties based on the molecule's structure.

Key ADME-T parameters that would be evaluated for this compound include:

Absorption: Predictions of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five, which helps assess oral bioavailability.

Distribution: Calculation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Estimation of total clearance and whether the compound is likely to be a substrate for transporters like P-glycoprotein.

Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition).

For instance, studies on other heterocyclic compounds have used these tools to predict that they are likely to be well-absorbed and have moderate solubility. The lipophilicity, often expressed as AlogP98 or logP, is a critical factor, with ideal values typically being below 5.

Table 3: Predicted ADME-T Properties for a this compound-like Structure This table contains representative data to illustrate the scope of in silico ADME-T predictions.

| Property Class | Parameter | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability |

| Human Intestinal Absorption | > 90% | High absorption from the gut | |

| Caco-2 Permeability | High | Good intestinal permeability | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | ~90% | High binding to plasma proteins | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to understand how changes in the chemical structure of a compound affect its biological activity. Computational SAR approaches use quantitative structure-activity relationship (QSAR) models and other methods to correlate physicochemical properties or structural features with activity.

For a series of analogues based on the this compound scaffold, a computational SAR study would involve:

Synthesizing or designing a library of related compounds with systematic modifications (e.g., changing substituents on the benzotriazole ring or replacing the morpholine (B109124) group).

Measuring the biological activity of these compounds in a relevant assay.

Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Developing a mathematical model that links the descriptors to the observed activity.

This process can reveal which parts of the molecule are essential for activity. For example, analysis of benzotriazole derivatives has shown that the benzotriazole moiety itself can be considered a hydrophobic pocket, with other parts of the molecule acting as hydrogen bond donors or acceptors that are critical for binding to a target. Molecular docking of an entire series of compounds can also serve as a form of SAR analysis, revealing how different functional groups interact with the target's binding site and influence binding affinity. By understanding these relationships, chemists can rationally design new, more potent, and selective compounds.

Biological Activities and Structure Activity Relationships of 4 Morpholinylmethyl Benzotriazole Derivatives

Comprehensive Antimicrobial Spectrumnih.gov,gsconlinepress.com,ijrrjournal.com,researchgate.net

The benzotriazole (B28993) nucleus is a versatile scaffold known for conferring a wide range of biological properties, including significant antimicrobial effects. nih.gov, gsconlinepress.com, nih.gov Derivatives have been extensively investigated for their ability to combat bacteria, fungi, protozoa, viruses, and mycobacteria. nih.gov, ijrrjournal.com The fusion of the benzotriazole moiety with other heterocyclic systems, or its use as a bioisosteric replacement for other triazolic systems, has led to the development of potent antimicrobial agents. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteriagsconlinepress.com,gsconlinepress.com

Benzotriazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. gsconlinepress.com, gsconlinepress.com Studies have shown that these compounds can be particularly effective against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). gsconlinepress.com, researchgate.net The mechanism of action for some derivatives involves the disruption of the bacterial cell membrane, leading to cell death. gsconlinepress.com

The introduction of different functional groups onto the benzotriazole scaffold plays a crucial role in modulating antibacterial potency. For instance, the synthesis of N-acyl-1H-benzotriazole derivatives has yielded compounds with bactericidal activity. nih.gov Similarly, linking 2-aminobenzotriazole (B159556) to the carboxyl group of levofloxacin (B1675101) resulted in a derivative with antimicrobial activity comparable to the parent drug against both Gram-positive and Gram-negative bacteria. nih.gov The functionalization with halogen or alkyl groups has also been shown to enhance the ability of these compounds to disrupt bacterial cell membranes. gsconlinepress.com

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives

| Derivative Class | Bacterial Strain(s) | Reported Activity | Source |

|---|---|---|---|

| Levofloxacin-benzotriazole conjugate | Gram-positive and Gram-negative bacteria | Activity similar to levofloxacin | nih.gov |

| Halogen/Alkyl functionalized benzotriazoles | Gram-positive and Gram-negative bacteria | Disrupts bacterial cell membranes | gsconlinepress.com |

| Benzotriazole-substituted thiazolidin-4-ones | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/ml, comparable to streptomycin (B1217042) and ampicillin | nih.gov |

| N-acyl-1H-benzotriazoles | Various bacteria | Mild to moderate antibacterial activity | nih.gov |

| Benzimidazole-1,2,3-triazole hybrids | Staphylococcus aureus, Escherichia coli | MIC = 3.125 µg/mL for some derivatives | nih.gov |

Antifungal Efficacy Against Various Fungal Pathogensgsconlinepress.com,nih.gov

Significant antifungal activity has been reported for benzotriazole derivatives, positioning them as promising candidates for addressing prevalent fungal infections. gsconlinepress.com Research has highlighted their effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. gsconlinepress.com, nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antifungal action. For example, the introduction of small hydrophobic groups like chloro (–Cl) or methyl (–CH₃) on the benzotriazole ring led to compounds effective against both Candida and Aspergillus species, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml for Aspergillus niger. nih.gov Certain derivatives exhibited potent activity against Candida albicans, with MIC values as low as 1.6 μg/ml. nih.gov In contrast, replacing the benzotriazole ring with a more polar triazolopyridine structure resulted in less potent analogues. nih.gov

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

| Derivative Class | Fungal Pathogen(s) | Reported Activity (MIC) | Source |

|---|---|---|---|

| 5,6-dichloro-benzotriazole derivative | Candida albicans | 1.6 μg/ml | nih.gov |

| 5,6-dimethyl-benzotriazole derivative | Candida albicans | 25 μg/ml | nih.gov |

| 5-chloro-benzotriazole derivative | Aspergillus niger | 12.5 μg/ml | nih.gov |

| 5,6-dimethyl-benzotriazole derivative | Aspergillus niger | 25 μg/ml | nih.gov |

Antiprotozoal Potentialgsconlinepress.com,nih.gov

Certain benzotriazole derivatives have shown potent activity against protozoal parasites. gsconlinepress.com Notably, derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known inhibitor of protein kinase 2 (CK2), were synthesized and evaluated for their in vitro activity against Acanthamoeba castellanii, a protozoan that can cause serious human infections. nih.gov, gsconlinepress.com Both trophozoites and cysts of the parasite were targeted by these compounds. nih.gov, gsconlinepress.com The research underscores the potential of benzotriazole derivatives in developing new treatments for diseases caused by protozoa like Acanthamoeba and Entamoeba histolytica. gsconlinepress.com, nih.gov

Antiviral Propertiesnih.gov,unica.it

The benzotriazole scaffold has been a fruitful source for the development of novel antiviral agents. nih.gov A significant number of derivatives have been synthesized and tested against a broad range of RNA viruses, with several compounds showing selective activity. nih.gov, nih.gov

Much of the research has focused on activity against Picornaviruses, such as Coxsackievirus B5 (CVB5) and Poliovirus. nih.gov, unica.it Several N-substituted benzotriazole derivatives emerged as potent inhibitors of CVB5, with EC₅₀ values in the low micromolar range. nih.gov, nih.gov For example, 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid derivatives showed highly potent and selective activity against CVB5, with one compound recording an EC₅₀ of 0.15 μM. nih.gov Bis-benzotriazole-dicarboxamide derivatives have also been identified as potential anti-Picornavirus agents, believed to act as false substrates that bind to the viral helicase. unica.it

Table 3: Antiviral Activity of Selected Benzotriazole Derivatives

| Derivative Class | Virus | Reported Activity (EC₅₀) | Source |

|---|---|---|---|

| N-(4-(2H-benzo[d] nih.govgsconlinepress.comgsconlinepress.comtriazol-2-yl)phenyl) benzamides | Coxsackievirus B5 (CV-B5) | 5.5 - 6.9 μM | openmedicinalchemistryjournal.com |

| N-(4-(2H-benzo[d] nih.govgsconlinepress.comgsconlinepress.comtriazol-2-yl)phenyl) ureas | Poliovirus (Sb-1) | 17.5 - 20.5 μM | openmedicinalchemistryjournal.com |

| [4-(Benzotriazol-2-yl)phenoxy]alkanoic acids | Coxsackievirus B5 (CVB-5) | 0.15 μM for the most potent compound | nih.gov |

| bis-Benzotriazole-dicarboxamides | Coxsackievirus B2 | 4 - 33 μM | unica.it |

| Various benzo[d] nih.govgsconlinepress.comgsconlinepress.comtriazol-1(2)-yl derivatives | Coxsackievirus B5 (CVB5) | 6 - 18.5 μM | nih.gov |

Antitubercular Activitynih.gov,researchgate.net

In the search for new treatments for tuberculosis (TB), especially against resistant strains, benzotriazole derivatives have emerged as a promising class of compounds. researchgate.net The nitrogen-rich heterocyclic structure of benzotriazole has shown significant potential for developing new anti-tubercular medications. researchgate.net

Researchers have explored various synthetic strategies, such as coupling the benzotriazole nucleus with β-lactam 2-azetidinone rings. This hybridization produced derivatives with promising activity against Mycobacterium tuberculosis (M. tb), with one compound showing an MIC value of 3.125 μg/ml. nih.gov Other studies have focused on 1,4-substituted-1,2,3-triazoles, which have shown selective growth inhibition of M. tb with MIC values under 10 μg/mL, providing a strong starting point for further drug development. nih.gov

Diverse Pharmacological Applications

Beyond their antimicrobial effects, benzotriazole derivatives exhibit a wide array of other pharmacological activities. gsconlinepress.com, ijrrjournal.com These compounds have been investigated for their potential as analgesic, anti-inflammatory, antioxidant, and anticancer agents. gsconlinepress.com, nih.gov, gsconlinepress.com

Analgesic and Anti-inflammatory Activity: Certain chloro-substituted phenoxyacetyl benzotriazoles have demonstrated mild to moderate anti-inflammatory properties and notable analgesic effects. nih.gov In some cases, the analgesic activity of these derivatives surpassed that of standard drugs. gsconlinepress.com

Antioxidant Properties: Studies have revealed that some benzotriazole-substituted compounds possess superior free radical scavenging abilities compared to standard antioxidants. gsconlinepress.com

Anticancer Activity: The ability of benzotriazole derivatives to act as antimetabolites by mimicking natural purines has led to their investigation as potential antiproliferative agents. unica.it Several bis-benzotriazole dicarboxamide derivatives have shown notable antitumor activity, with one lead compound found to induce apoptosis in lung cancer cells in a dose-dependent manner. unica.it

The versatility of the benzotriazole scaffold underscores its importance in drug discovery, offering a foundation for developing novel therapeutic agents to address a variety of health challenges, from infectious diseases to cancer and inflammatory conditions. gsconlinepress.com

Analgesic Effects

Derivatives of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE have been investigated for their potential analgesic properties. gsconlinepress.com Studies on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated antinociceptive effects in mouse models. nih.gov These compounds were effective in both the hot plate test and the writhing test, indicating both central and peripheral analgesic activity. nih.gov Notably, these effects were observed without impacting motor coordination or causing muscle relaxation in the tested animals. nih.gov

Further research into propionylbenzotriazoles and chlorosubstituted phenoxyacetyl benzotriazoles has also shown analgesic potential. gsconlinepress.com One particular derivative, 2,5-dichlorophenoxyacetyl benzotriazole, exhibited enhanced analgesic activity compared to other compounds in its series. gsconlinepress.com Additionally, certain 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones have demonstrated superior analgesic action when compared to the reference drug, acetylsalicylic acid. gsconlinepress.com

The search for new analgesic drugs is driven by the limitations of current therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which are associated with various adverse effects. nih.gov The development of novel compounds like these this compound derivatives offers a promising avenue for safer and more effective pain management. gsconlinepress.comnih.gov

Anti-inflammatory Properties

Several derivatives of this compound have demonstrated notable anti-inflammatory activity. mdpi.com Research has explored the potential of these compounds to mitigate inflammatory processes, a key factor in numerous chronic diseases. frontiersin.org

One study focused on a series of benzothiazole (B30560) derivatives, with a particular compound, B7, showing significant dual anti-inflammatory and anticancer effects. frontiersin.org This compound was effective in reducing the levels of pro-inflammatory cytokines IL-6 and TNF-α. frontiersin.org Another investigation into benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety also identified compounds with potent anti-inflammatory activity. nih.gov Compound 8h, in particular, exhibited a 57.35% inhibition in an in vivo anti-inflammatory test, surpassing the efficacy of the standard drug, indomethacin. nih.gov Molecular modeling and in vitro enzyme studies suggest that the anti-inflammatory action of compound 8h is mediated through the inhibition of the COX-2 enzyme. nih.gov

Furthermore, 1,2,4-triazole (B32235) derivatives containing a benzothiazole ring have shown both in vitro and in vivo anti-inflammatory effects, with some compounds being more potent than the reference drug diclofenac (B195802) sodium and exhibiting a lower risk of ulcer formation. mdpi.com The diverse mechanisms of action, including the inhibition of COX enzymes and the modulation of pro-inflammatory cytokines, highlight the potential of these derivatives as new therapeutic agents for inflammatory conditions. mdpi.com

Antioxidant Activity and Free Radical Scavenging

This compound derivatives have been the subject of research investigating their antioxidant properties and ability to scavenge free radicals. gsconlinepress.comzsmu.edu.uasaudijournals.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. saudijournals.com

Studies on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles have shown that many of these compounds possess antioxidant capabilities to varying degrees. zsmu.edu.ua The introduction of a free amino group at the N4 position of the 1,2,4-triazole thione was found to significantly enhance the ability to reduce the levels of thiobarbituric acid reactive substances (TBA-RS), an indicator of lipid peroxidation. zsmu.edu.ua Specifically, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol demonstrated a notable reduction in TBA-RS levels. zsmu.edu.ua Conversely, the presence of methyl or ethyl groups at the N4 position generally had a negative impact on antioxidant activity. zsmu.edu.ua

Further research on benzotriazole-substituted N-phenylacetamide and acetylcarbamic acid derivatives also revealed antioxidant potential. researchgate.net Using the Griess reaction assay to measure nitric oxide scavenging activity, several derivatives, including IIa, IIIa, and IIb, showed high antioxidant activity. researchgate.net Additionally, some benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety have demonstrated significant radical scavenging efficacies. nih.gov

Anticancer Mechanisms Including Enzyme Inhibition and Apoptosis Induction

Derivatives of this compound have emerged as a significant area of interest in cancer research due to their diverse mechanisms of action, which include enzyme inhibition and the induction of apoptosis (programmed cell death). nih.govnih.govnih.gov

Enzyme Inhibition: A key target for many of these derivatives is the metalloenzyme carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII. nih.gov By inhibiting these enzymes, the compounds can disrupt the pH regulation and metabolism of tumors, leading to the inhibition of primary tumor growth and metastasis. nih.gov Additionally, some benzothiazole derivatives have been shown to inhibit other enzymes crucial for cancer cell survival, such as human glutathione (B108866) S-transferase P1-1 (hGSTP1-1). nih.gov Certain benzimidazole-based derivatives have also been developed as dual inhibitors of EGFR and BRAFV600E, two kinases often implicated in cancer development. nih.gov

Apoptosis Induction: Many this compound derivatives exert their anticancer effects by triggering apoptosis in cancer cells. nih.govnih.govnih.gov For instance, a novel series of benzothiazole derivatives bearing an ortho-hydroxy-N-acylhydrazone moiety were found to activate procaspase-3, a key enzyme in the apoptotic pathway. nih.gov The most promising compound in this series, 18e, exhibited potent cytotoxic activity against several cancer cell lines. nih.gov Similarly, certain benzimidazole (B57391) derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some benzotriazole-acrylonitrile derivatives act as microtubule-destabilizing agents, leading to a blockade of the cell cycle in the G2-M phase and subsequent apoptosis. nih.gov

The structure-activity relationship studies of these compounds have provided valuable insights for the design of more potent and selective anticancer agents. For example, the presence of a benzyloxyl group and a mono-electron-withdrawing group on the phenyl ring of certain benzothiazole derivatives was found to be favorable for their antitumor activity. nih.gov

Antiparasitic Activity

Derivatives of this compound have demonstrated a broad spectrum of antiparasitic activities against various eukaryotic pathogens. nih.govnih.govresearchgate.net Research in this area is driven by the need for new and effective treatments for neglected tropical diseases. nih.gov

Studies on organotin (IV) derivatives have shown significant activity against a range of parasites. nih.gov For example, one compound, MS26Et3, was found to be highly effective against Leishmania donovani, Trypanosoma cruzi, Trypanosoma brucei, and Naegleria fowleri. nih.gov It also impaired the viability of adult Schistosoma mansoni. nih.gov Proteomic analysis suggested that this compound may interfere with the differentiation of L. donovani by reducing the expression of Rab7, a protein involved in endosome-lysosome fusion. nih.gov

Other research has focused on pyrazole (B372694) derivatives containing a morpholine (B109124) moiety, which have shown moderate to good activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. researchgate.net Some of these compounds also exhibited activity against T. cruzi and L. donovani. researchgate.net Additionally, new derivatives of 4-N-benzylamino-4-hetarylbut-1-ene have been synthesized and tested against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov

The development of these compounds offers a promising starting point for the pharmacomodulation and optimization of new antiparasitic drugs. acs.org

Cholinesterase and Cholesterol-Lowering Agent Potential

Research into this compound derivatives has extended to their potential as cholinesterase inhibitors and cholesterol-lowering agents, addressing key targets in neurodegenerative diseases and cardiovascular conditions. mdpi.comijpsjournal.comjapsonline.com

Cholinesterase Inhibition: A series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. mdpi.com While they showed no inhibitory effect on acetylcholinesterase (AChE), many of the compounds demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE). mdpi.com This selective inhibition of BuChE is a noteworthy finding, as this enzyme is also implicated in the progression of Alzheimer's disease.

Cholesterol-Lowering Potential: Novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives have been investigated for their lipid-lowering properties in hyperlipidemic rats. japsonline.com Two compounds, designated as 3 and 5, showed a significant reduction in triglyceride (TG), total cholesterol (TC), and low-density lipoprotein (LDL) cholesterol levels. japsonline.com Furthermore, these compounds led to a significant increase in high-density lipoprotein (HDL) cholesterol levels, suggesting a protective effect against atherosclerosis and cardiovascular diseases. japsonline.com

These findings highlight the versatility of the this compound scaffold and its potential for developing new therapeutic agents for a range of conditions. ijpsjournal.com

Antiallergic Activity

The investigation into the biological activities of this compound derivatives has also touched upon their potential antiallergic effects. mdpi.com Allergic reactions are mediated by the release of various chemical mediators, such as histamine (B1213489) and leukotrienes, from mast cells. mdpi.com

Research on natural products has identified compounds that exhibit antiallergic activity by inhibiting the release of these mediators. mdpi.com For instance, certain phloroglucinol (B13840) derivatives have been shown to inhibit the release of leukotriene B4, prostaglandin (B15479496) E2, and histamine, as well as suppress the expression of cyclooxygenase-2 (COX-2) mRNA. mdpi.com Other studies have identified terpenoids from marine sponges that suppress the degranulation of mast cells, a key event in the allergic response. mdpi.com

While direct studies on the antiallergic activity of this compound itself are not extensively detailed in the provided context, the broader exploration of heterocyclic compounds for antiallergic properties suggests a potential avenue for future research. The mechanisms observed in other compounds, such as the inhibition of mediator release and mast cell degranulation, provide a framework for evaluating the potential antiallergic effects of this specific chemical class. mdpi.com

Mechanistic Insights into Biological Action

The biological effects of this compound and its analogs are attributed to several distinct molecular mechanisms. These compounds can interfere with fundamental cellular processes in microorganisms and other cell types through various modes of action.

Disruption of Bacterial Cell Membranes

One of the proposed mechanisms for the antimicrobial action of benzotriazole derivatives is the disruption of the bacterial cell membrane integrity. While direct studies on this compound are limited, the action of related heterocyclic compounds suggests this possibility. Antimicrobial agents can compromise bacterial viability by creating pores or causing significant distortion in the lipid bilayer of the cell membrane. rsc.org This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell death. nih.gov

The process often begins with the electrostatic attraction between the positively charged parts of the molecule and the negatively charged components of the bacterial membrane. nih.gov Following this initial binding, the compounds may insert themselves into the lipid bilayer. This insertion can lead to a range of effects from localized thinning of the membrane to the formation of transmembrane pores or channels. rsc.org The amphipathic nature of some derivatives, possessing both hydrophobic and hydrophilic regions, can facilitate this process. The effectiveness of this membrane disruption is often correlated with the concentration of the compound, with higher concentrations causing more significant damage. rsc.org Techniques such as fluorescent dye leakage assays using model vesicles or staining of bacterial cells with dyes like propidium (B1200493) iodide (which can only enter cells with compromised membranes) are used to confirm this mechanism. nih.govnih.gov

Inhibition of Key Enzymes (e.g., Protein Kinases, Tubulin Polymerization)

Benzotriazole and its structural relative, benzimidazole, are recognized as "privileged scaffolds" in medicinal chemistry, partly due to their ability to act as inhibitors of crucial enzymes. rsc.orgresearchgate.net These scaffolds can mimic the purine (B94841) nucleus found in natural molecules like ATP, allowing them to bind to the active sites of enzymes such as protein kinases. researchgate.net

Protein kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and differentiation. Their dysregulation is implicated in various diseases. Benzimidazole derivatives have been extensively studied as inhibitors of a wide array of protein kinases, including aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). rsc.org The interaction typically involves the formation of hydrogen bonds and van der Waals forces between the inhibitor and amino acid residues in the enzyme's active site. rsc.org For instance, some benzotriazole derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key regulator of cell growth. researchgate.net The specific substitutions around the benzotriazole core are critical in determining the inhibitory potency and selectivity for different kinases.

Interaction with Nucleic Acids (e.g., Calf Thymus DNA)

A significant mechanism underlying the antimicrobial and cytotoxic effects of certain benzotriazole derivatives is their interaction with DNA. Studies involving calf thymus DNA (CT-DNA) have provided insights into this binding process. The primary mode of interaction for some derivatives is intercalation, where the planar aromatic ring system of the benzotriazole slides in between the base pairs of the DNA double helix. ias.ac.inbrieflands.com

This intercalation is stabilized by strong stacking interactions between the compound's aromatic system and the DNA base pairs. brieflands.com Evidence for this mechanism comes from spectroscopic techniques. For example, when a benzotriazole derivative intercalates into DNA, a decrease in the intensity of its UV-visible absorption band (hypochromism) and a slight shift in wavelength are typically observed. brieflands.com

In one study, a 2,4-dichlorophenyl-substituted benzotriazole derivative was shown to effectively intercalate into CT-DNA. ias.ac.in This interaction is believed to form a stable complex that can block DNA replication and transcription, thereby exerting its antimicrobial effects. ias.ac.in Molecular docking simulations have further suggested that these derivatives can fit into the base pairs of a DNA duplex, forming hydrogen bonds with specific bases like guanine, which further stabilizes the complex. ias.ac.in Other potential DNA interaction modes, such as groove binding, have also been observed for other small molecules and cannot be entirely ruled out for all benzotriazole derivatives. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives relates to their biological activity. These studies guide the rational design of new analogs with enhanced potency and selectivity.

Influence of Substituent Variations on Biological Potency

The biological potency of benzotriazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. mdpi.com Research on related heterocyclic compounds like benzimidazoles and specific benzotriazole analogs has illuminated several key trends. ias.ac.inmdpi.com

Substitution on the Benzene (B151609) Ring : Adding substituents to the benzene portion of the benzotriazole nucleus significantly modulates activity. For example, the introduction of electron-withdrawing groups like nitro groups can enhance activity in some contexts. mdpi.com

Substitution on Appended Rings : In derivatives that include additional rings, such as a phenyl group attached to the triazole nitrogen, substitutions on this appended ring are crucial. A study on antimicrobial benzotriazoles found that a 2,4-dichloro substitution on a phenyl ring led to a derivative with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans (Beer yeast). ias.ac.in This highlights the positive impact specific halogenation patterns can have on potency.

The following table summarizes the antimicrobial activity of a specific benzotriazole derivative, showcasing the impact of its substitution pattern.

| Compound | Substituent | Test Organism | MIC (µg/mL) |

| Benzotriazole Derivative 6f | 2,4-dichlorophenyl | MRSA | 4 |

| Beer yeast | 4 | ||

| Chloromycin (Reference) | N/A | MRSA | 8 |

| Fluconazole (Reference) | N/A | Beer yeast | 16 |

| Data sourced from a study on novel benzotriazole derivatives. ias.ac.in |

Design Principles for Optimized Biological Profiles

Based on extensive SAR studies of benzotriazoles and related heterocycles, several design principles have emerged for creating derivatives with optimized biological activity. researchgate.netmdpi.com

Scaffold Hopping and Isosteric Replacement : The benzotriazole nucleus is considered an isostere of the naturally occurring purine ring. researchgate.net This similarity allows it to serve as a "privileged scaffold" for designing enzyme inhibitors, particularly for ATP-binding sites in kinases.

Strategic Substitution : The position of substituents is critical. For the related benzimidazole scaffold, substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence anti-inflammatory and other activities. mdpi.com For example, attaching a benzyl (B1604629) group at the N1 position often enhances activity. mdpi.com

Modulation of Physicochemical Properties : Substituents can be chosen to fine-tune properties like solubility, lipophilicity, and electronic distribution. These factors affect the compound's ability to cross cell membranes and interact with its target. For instance, the addition of halogen atoms can increase lipophilicity and enhance membrane permeability and target interaction. ias.ac.in

Vectorial Optimization : A systematic approach involves keeping the core scaffold constant while systematically varying substituents at different positions to probe the chemical space around the target's binding pocket. This allows for the mapping of favorable and unfavorable interaction zones, guiding the design of more potent and selective compounds.

By applying these principles, medicinal chemists can rationally modify the this compound structure to develop new therapeutic agents with improved efficacy.

Coordination Chemistry and Metal Complexation of Benzotriazole Derivatives

Formation of Metal-Benzotriazole Complexes

The formation of metal complexes with benzotriazole (B28993) derivatives is typically achieved through several synthetic routes, including solution-based methods and mechanochemical techniques. rsc.org In solution, the reaction of a metal salt with the benzotriazole ligand in a suitable solvent often leads to the crystallization of the resulting complex. sapub.org The choice of solvent, temperature, and the stoichiometry of the reactants can significantly influence the final product's structure and dimensionality. manchester.ac.uk

For instance, complexes of 3d-transition metals like cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) have been synthesized with various benzotriazole derivatives. sapub.orgresearchgate.net These reactions often involve the direct interaction of the metal ion with the nitrogen atoms of the triazole ring. wikipedia.org The deprotonation of the benzotriazole N-H group can also occur, leading to the formation of benzotriazolate anions that act as bridging ligands between metal centers. wikipedia.org

Mechanochemical methods, such as liquid-assisted grinding (LAG), have also proven effective for the synthesis of benzotriazole-based coordination polymers. rsc.org This solvent-free or low-solvent approach can lead to the formation of unique phases and polymorphs that may not be accessible through traditional solution-based methods. rsc.org

The table below summarizes examples of metal complexes formed with various benzotriazole derivatives, illustrating the diversity of metals and resulting structures.

| Metal Ion | Benzotriazole Ligand | Resulting Complex/Polymer | Synthesis Method |

| Mn(II) | 1H-Benzotriazole (BtzH) | 1D polymer 1∞[MnCl2(BtzH)2] | Liquid-Assisted Grinding |

| Zn(II) | 1H-Benzotriazole (BtzH) | [ZnCl2(BtzH)2]·BtzH | Liquid-Assisted Grinding |

| Co(II) | 1H-Benzotriazole (BtzH) | [CoCl2(BtzH)2] | Thermal Reaction |

| Cu(II) | 1-(4-Carboxy-3-hydroxy-N-sec.butyl phenyl amino methyl) benzotriazole | Cu(II) complex | Solution-based |

| Pd(II) | 1,3-phenylenebis-((1H-benzotriazol-1-yl)methanone) | [Pd(ligand)Cl2] | Solution-based |

This table presents a selection of examples from the literature and is not exhaustive.

Ligand Properties and Coordination Modes of Benzotriazole-Containing Ligands

Benzotriazole and its derivatives are versatile ligands due to the presence of three nitrogen atoms in the triazole ring, which can act as electron donors to coordinate with metal ions. researchgate.net The coordination can occur through one, two, or all three nitrogen atoms, leading to a variety of coordination modes. researchgate.net The most common coordination is through the N3 atom of the triazole ring. When the N1-proton is removed, the resulting benzotriazolate anion can act as a bridging ligand, connecting two or more metal centers. wikipedia.org

The specific nature of the substituent on the benzotriazole ring can significantly influence its coordination behavior. In the case of (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE, the morpholine (B109124) group introduces additional potential donor sites: the nitrogen and oxygen atoms of the morpholine ring. This could lead to the ligand acting as a bidentate or even a tridentate chelating agent, forming stable five- or six-membered rings with a metal center. The flexibility of the methyl linker allows the morpholine group to orient itself favorably for coordination.

The coordination modes of benzotriazole ligands can be broadly categorized as follows:

Monodentate: The ligand coordinates to a single metal ion through one of the nitrogen atoms of the triazole ring.

Bidentate Bridging: The ligand bridges two metal ions, typically using the N1 and N3 atoms.

Chelating: A substituent on the benzotriazole ring contains another donor atom that coordinates to the same metal ion as one of the triazole nitrogens.

The table below outlines the potential coordination sites and modes for this compound.

| Potential Donor Atoms | Possible Coordination Modes |

| N1, N2, N3 of Benzotriazole ring | Monodentate, Bidentate bridging |

| Nitrogen of Morpholine ring | Chelating (with a benzotriazole nitrogen) |

| Oxygen of Morpholine ring | Chelating (with a benzotriazole nitrogen or morpholine nitrogen) |

Characterization of Metal-Organic Frameworks and Coordination Polymers

The ability of benzotriazole derivatives to act as bridging ligands makes them excellent building blocks for the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). bohrium.comresearchgate.net These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands. The structure and properties of these frameworks are highly dependent on the geometry of the metal coordination sphere and the nature of the organic linker. manchester.ac.uk

The characterization of these materials typically involves a combination of techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify crystalline phases. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. acs.org

Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the framework and to identify the presence of solvent molecules within the structure. manchester.ac.uk

Elemental Analysis: Confirms the empirical formula of the synthesized complex. manchester.ac.uk

Research has demonstrated the formation of 1D, 2D, and 3D coordination polymers using various benzotriazole-based ligands. rsc.orgmanchester.ac.uk For example, a mixed-linker strategy involving benzotriazole and benzimidazole (B57391) has been used to create a new MOF with potential applications in gas separation. acs.org The modification of MOFs with benzotriazole derivatives has also been explored to enhance properties like catalytic activity and corrosion resistance. rsc.orgacs.org Given these precedents, it is highly probable that this compound could be successfully employed as a linker to construct novel MOFs and coordination polymers with unique structural features and potential applications.

Applications in Materials Science and Industrial Chemistry for Benzotriazole Derivatives

Corrosion Inhibition Properties

The primary industrial application of benzotriazole (B28993) derivatives is the prevention of metal corrosion. These compounds are particularly effective for copper and its alloys but have also been successfully used for steel, zinc, and aluminum. scientific.netnih.govicrc.ac.ir

Benzotriazole derivatives are integral components in the formulation of protective coatings for metallic surfaces. They can be applied as a pretreatment to enhance the adhesion and performance of subsequent polymer coatings or incorporated directly into the coating formulation. ampp.org

When a metal surface is treated with a solution containing a benzotriazole derivative, a thin, protective film forms. This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. nih.gov For instance, the modification of a carbon steel surface with benzotriazole results in a polymer-like iron-azole film, approximately 2 nm thick, that is strongly bonded to the metal. ampp.org This layer not only inhibits uniform and localized corrosion but also improves the adhesion of polymeric coatings. ampp.org

Table 1: Examples of Benzotriazole Derivatives in Protective Coatings

| Derivative | Metal Substrate | Coating Type | Key Finding |

| Benzotriazole (BTAH) | Carbon Steel | Pretreatment | Forms a 2 nm thick iron-azole film, enhancing corrosion resistance and polymer adhesion. ampp.org |

| Benzotriazole (BTAH) | Copper | Additive in coating | Improves the corrosion resistance of organic coatings. scientific.net |

| Benzotriazole Derivative | Copper | Water-soluble inhibitor | Provides good corrosion inhibition without the need for conversion to a salt. google.com |

| 5-methyl-1H-benzotriazole | Low Carbon Steel | Inhibitor in acidic solution | Effectively impeded corrosion with up to 80% efficiency. icrc.ac.ir |

This table is generated based on data for benzotriazole and its derivatives, as direct data for (4-MORPHOLINYLMETHYL)BENZOTRIAZOLE is not available.

The effectiveness of benzotriazole derivatives as corrosion inhibitors for copper and its alloys is attributed to their ability to form a stable, passive film on the metal surface. nih.govirowater.com This process, known as passivation, involves the chemical interaction between the benzotriazole molecule and the copper surface.

The mechanism is generally understood to involve the formation of a complex between copper ions and the benzotriazole derivative. nih.gov The triazole ring of the benzotriazole molecule plays a crucial role in this process. The nitrogen atoms in the triazole ring donate lone pairs of electrons to form coordinate bonds with copper atoms on the surface. irowater.com This results in the formation of a polymeric [Cu(I)-BTA] film that is insoluble in many environments and acts as a barrier to further corrosion. gsconlinepress.com

The structure of this protective film has been the subject of numerous studies. It is believed to be a complex, multi-layered structure. researchgate.net The orientation of the benzotriazole molecules on the copper surface can vary depending on factors such as concentration and the presence of other species in the environment. researchgate.net At low concentrations, the molecules may lie flat on the surface, while at higher concentrations, they may adopt a more vertical orientation. researchgate.net

The morpholine (B109124) group in this compound could potentially influence the properties of the protective film. The oxygen and nitrogen atoms in the morpholine ring could provide additional sites for coordination with the metal surface, potentially enhancing the stability and density of the passive layer. Research on other morpholine-containing compounds has shown their potential as corrosion inhibitors. researchgate.net

Table 2: Key Steps in the Passivation of Copper by Benzotriazole Derivatives

| Step | Description |

| Adsorption | Benzotriazole molecules adsorb onto the copper surface. |

| Complex Formation | The triazole ring interacts with copper ions to form a Cu(I)-BTA complex. nih.govgsconlinepress.com |

| Film Growth | The complexes polymerize to form a stable, protective film on the surface. gsconlinepress.com |

| Passivation | The film acts as a barrier, preventing corrosive agents from reaching the copper surface. irowater.com |

This table outlines the generally accepted mechanism for benzotriazole derivatives.

Emerging Applications in Advanced Materials

Beyond their traditional role as corrosion inhibitors, benzotriazole derivatives are being explored for their use in advanced materials, primarily due to their ability to absorb ultraviolet (UV) radiation.

Benzotriazole derivatives are highly effective UV absorbers. nbinno.com They can be incorporated into polymers and coatings to protect them from the degrading effects of sunlight. innospk.com The benzotriazole moiety is capable of absorbing harmful UV radiation and dissipating it as harmless heat, thus preventing the photo-oxidation and degradation of the material. nbinno.com This property is crucial for extending the lifespan and maintaining the appearance of plastics, coatings, and other organic materials used in outdoor applications. innospk.com

The addition of a morpholine group, as in this compound, could potentially modify the UV absorption characteristics of the molecule, making it suitable for specific applications. While specific data is not available, the versatility in synthesizing benzotriazole derivatives allows for the fine-tuning of their properties for use as UV stabilizers in a wide range of polymers. scientific.netgsconlinepress.com

Catalytic Applications of Benzotriazole and Its Derivatives in Organic Synthesis

Benzotriazole (B28993) Derivatives as Ligands in Transition Metal Catalysis

Benzotriazole and its derivatives are recognized for their capacity to serve as effective ligands in transition metal-catalyzed reactions. rsc.orgrsc.org These compounds are valued for being non-toxic, thermally stable, and generally inexpensive. researchgate.net Their structure, featuring a fused benzene (B151609) and triazole ring, provides both strong electron-donating and electron-accepting capabilities, making them versatile for various catalytic transformations. researchgate.net The presence of multiple nitrogen atoms allows them to act as bidentate or multidentate ligands, coordinating with metal centers and enhancing their catalytic activity. rsc.orgresearchgate.net This coordination can stabilize the metal complex and facilitate crucial steps in catalytic cycles, such as oxidative addition and reductive elimination.

The utility of benzotriazole-based ligands has been demonstrated in a range of cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds. rsc.orgresearchgate.net These reactions are pivotal in the synthesis of pharmaceuticals and complex organic molecules. For instance, palladium complexes with benzotriazole derivative ligands have been employed in the Mizoroki-Heck reaction. rsc.org

Research has shown that the design of the benzotriazole ligand, including the nature of its substituents, can significantly influence the efficiency and selectivity of the catalytic process. For example, the introduction of different functional groups to the benzotriazole core can modulate the electronic and steric properties of the ligand, thereby fine-tuning the performance of the metal catalyst.

One specific class of derivatives, the Mannich bases of benzotriazole, such as (4-morpholinylmethyl)benzotriazole, possess multiple heteroatoms that can act as coordination sites for metal ions. While the primary research on these specific compounds has often focused on their synthetic utility as electrophiles, their structural features suggest potential as ligands. rsc.org The morpholine (B109124) and benzotriazole moieties both offer nitrogen and oxygen atoms that could coordinate with transition metals, potentially forming stable and reactive catalysts.

Below is a table summarizing the application of various benzotriazole derivatives as ligands in transition metal-catalyzed coupling reactions:

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Palladium/Benzotriazole Derivative | Mizoroki-Heck | Aryl halides and alkenes | Substituted alkenes | rsc.org |

| Copper/Benzotriazole Derivative | C-N Coupling | Aryl halides and amines | Aryl amines | researchgate.net |

| Palladium/Benzotriazole Derivative | C-S Coupling | Aryl halides and thiols | Aryl sulfides | researchgate.net |

| Copper/Benzotriazole | C-C Coupling (Sonogashira) | Terminal alkynes and aryl halides | Disubstituted alkynes | researchgate.net |

Role in Metal-Free Catalysis and Organic Transformations

In the drive towards more sustainable and environmentally friendly chemical processes, metal-free catalysis has gained significant attention. Benzotriazole and its derivatives have proven to be valuable in this domain, participating in and catalyzing organic transformations without the need for transition metals. researchgate.netmdpi.com

One notable example is the use of benzotriazoles in [5+1] cycloaddition-aromatization reactions with sulfur ylides to construct 1,2,4-benzotriazine (B1219565) derivatives. researchgate.netnih.gov This process is advantageous as it proceeds under mild conditions and avoids the use of metal reagents, relying on the inherent reactivity of the benzotriazole ring. researchgate.netnih.gov The reaction involves the cleavage of an N-N single bond within the benzotriazole structure, showcasing its ability to act as a reactive intermediate. researchgate.netnih.gov

Furthermore, benzotriazole derivatives can be involved in radical-mediated transformations. For instance, radical addition to vinyltriazoles can lead to the opening of the 1,2,3-triazole ring under mild, metal-free conditions, providing access to nitriles or quinoxalines depending on the reaction conditions. ijcrt.org

The Mannich base, this compound, is a key player in Mannich-type reactions, acting as a stable source of an electrophilic iminium ion upon the departure of the benzotriazole anion. rsc.org The success of these reactions is influenced by the pKa of the benzotriazole leaving group. rsc.org This reactivity allows for the formation of new carbon-carbon bonds by reacting with CH-acidic compounds, a fundamental transformation in organic synthesis.

The following table highlights selected metal-free transformations involving benzotriazole derivatives:

| Reaction Type | Benzotriazole Derivative Role | Reactants | Product Class | Reference |

| [5+1] Cycloaddition-Aromatization | Reactant | Benzotriazoles and Sulfur Ylides | 1,2,4-Benzotriazines | researchgate.netnih.gov |

| Mannich-type Reaction | Electrophile Precursor | This compound and CH-acidic compounds | Substituted alkyl compounds | rsc.org |

| Radical-mediated Ring Opening | Reactant | Vinyltriazoles | Nitriles or Quinoxalines | ijcrt.org |

Benzotriazole as a Reagent in Facilitating Synthetic Reactions

Beyond its role in catalytic cycles, benzotriazole is widely employed as a synthetic auxiliary or reagent that facilitates a variety of chemical reactions. Its ability to be easily introduced into a molecule and subsequently act as a good leaving group makes it a powerful tool for synthetic chemists. ethernet.edu.et

N-acylbenzotriazoles, for example, are excellent acylating agents, often superior to traditional acid chlorides due to their stability and ease of handling. ethernet.edu.et They are utilized in peptide synthesis, where they react with unprotected amino acids to form dipeptides with high enantiopurity. ethernet.edu.et

Benzotriazole is also instrumental in the synthesis of various heterocyclic compounds. ethernet.edu.et It can be used as a precursor for the generation of benzyne, a highly reactive intermediate that can undergo cycloaddition reactions. wikipedia.org

In the context of its derivatives, this compound serves as a stable, solid precursor for the corresponding Mannich electrophile. rsc.org This allows for the controlled release of a reactive species, which can then participate in reactions with a wide range of nucleophiles. This approach avoids the direct handling of potentially unstable or volatile reactants. The reactivity of such benzotriazole-based Mannich electrophiles has been documented in their reactions with CH-acidic compounds. rsc.org

The table below provides examples of benzotriazole and its derivatives acting as reagents in organic synthesis:

| Reagent | Reaction Type | Function | Resulting Product | Reference |

| N-Acylbenzotriazole | Acylation/Peptide Coupling | Acylating Agent | Peptides | ethernet.edu.et |

| 1-Aminobenzotriazole | Benzyne Formation | Benzyne Precursor | Biphenylene (via dimerization) | wikipedia.org |

| This compound | Mannich Reaction | Electrophile Source | C-C bond formation with nucleophiles | rsc.org |

| Benzotriazole Sulfonate | Chlorination | Conversion of Alcohols to Chlorides | Alkyl Chlorides | ethernet.edu.et |

Future Research Directions and Emerging Paradigms for 4 Morpholinylmethyl Benzotriazole

Sustainable and Scalable Synthetic Methodologies

The future of pharmaceutical manufacturing hinges on the development of synthesis methods that are not only efficient and high-yielding but also environmentally benign. For (4-morpholinylmethyl)benzotriazole, moving beyond traditional synthesis routes is essential for its potential large-scale application.

Future research will likely focus on green chemistry principles to minimize the environmental footprint of its synthesis. acs.org This includes the adoption of:

Microwave-Assisted Synthesis: This technique offers rapid reaction times and often results in higher yields compared to conventional heating methods. ijpsonline.comnih.gov The application of microwave irradiation to the N-alkylation of benzotriazole (B28993) with a morpholine-containing alkyl halide could significantly improve the efficiency of producing this compound. nih.gov

Solvent-Free or Green Solvent Reactions: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into solvent-free N-alkylation of benzotriazole, potentially using a recyclable basic ionic liquid as a catalyst, presents a promising sustainable alternative. researchgate.net Alternatively, the use of water as a solvent, where feasible, represents an even greener approach. rsc.org

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, leading to faster reactions, improved safety profiles, and easier scalability. fu-berlin.de A flow-based synthesis for this compound would allow for a more controlled and efficient production process, minimizing the accumulation of potentially hazardous intermediates. fu-berlin.de

Catalyst-Free Methods: Exploring catalyst- and solvent-free conditions for key reaction steps, such as the aminolysis of epoxides to form related β-amino alcohols, could further enhance the green credentials of the synthesis. acs.org

The table below summarizes potential sustainable and scalable methods for the synthesis of this compound and its derivatives.

| Methodology | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced side reactions. ijpsonline.comnih.gov | N-alkylation of benzotriazole with a morpholine-containing electrophile. |

| Solvent-Free N-Alkylation | Eliminates hazardous solvents, potential for catalyst recycling. researchgate.net | Reaction of benzotriazole with a morpholinomethyl halide using a solid-supported or ionic liquid catalyst. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. fu-berlin.de | Continuous production with precise control over reaction parameters. |

| Green Solvents (e.g., water) | Environmentally benign, low cost, and readily available. rsc.org | Exploring aqueous conditions for the key coupling reactions. |

Exploration of Novel Therapeutic Targets and Disease Areas

Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The presence of the morpholine (B109124) ring in this compound suggests that it could have unique or enhanced therapeutic potential. e3s-conferences.org

Future research should systematically explore the following areas:

Anticancer Activity: Benzotriazole derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors or microtubule-destabilising agents. hilarispublisher.comtandfonline.comnih.gov Research on 4'-fluoro-benzotriazole-acrylonitrile derivatives, for instance, has shown potent antiproliferative activity by targeting the colchicine-binding site of tubulin. tandfonline.comnih.gov It would be valuable to screen this compound against a panel of cancer cell lines and to investigate its mechanism of action, including its potential to inhibit kinases or disrupt microtubule dynamics.